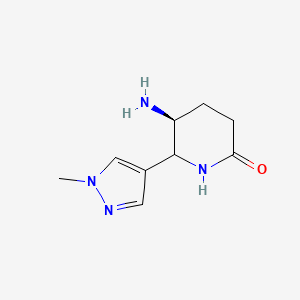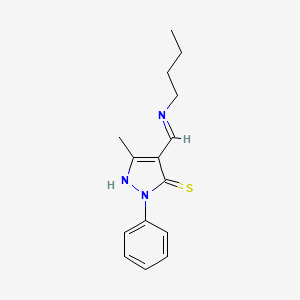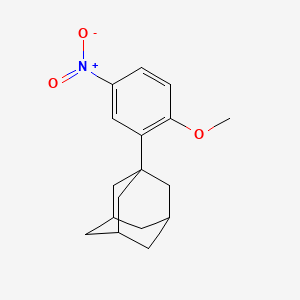![molecular formula C23H22ClN5O2 B2449980 9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-72-3](/img/structure/B2449980.png)
9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. Techniques used for this analysis include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes studying the reactants and products, the conditions of the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Potential Treatment for Neurodegenerative Diseases
Tetrahydropyrimido[2,1-f]purinediones, including compounds with various substituents, have been studied for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds have shown interaction with adenosine receptors and inhibition of monoamine oxidases (MAO), which are relevant drug targets for these diseases. For instance, one study identified potent MAO-B inhibitors and dual-target adenosine receptor antagonists in this class of compounds, which could have additive or synergistic effects in vivo (Koch et al., 2013).
Anti-Inflammatory Activity
Substituted analogues based on the pyrimido[2,1-f]purine ring system, closely related to the specified compound, have exhibited anti-inflammatory activity in models of chronic inflammation. This activity is comparable to that of other anti-inflammatory agents, and certain derivatives have shown potential in inhibiting cyclooxygenase, an enzyme involved in inflammation processes (Kaminski et al., 1989).
Multi-Target Drugs for Neurodegenerative Diseases
Another study focused on benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, a structurally similar group, as multitarget drugs for neurodegenerative diseases. These compounds have been evaluated for their ability to interact with adenosine receptor subtypes and inhibit monoamine oxidases. The development of compounds that act on multiple targets relevant for neurodegenerative diseases offers potential advantages over single-target therapeutics (Brunschweiger et al., 2014).
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Dihydropurine-2,6-dione derivatives, which are closely related to the chemical structure , have been synthesized as inhibitors of dipeptidyl peptidase IV (DPP-IV). These compounds showed moderate to good inhibitory activities against DPP-IV, indicating potential applications in metabolic disorders like diabetes (Mo et al., 2015).
Safety And Hazards
This involves studying the potential hazards associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.
Zukünftige Richtungen
This involves discussing potential future research directions. It could include potential applications of the compound, or further studies to better understand its properties or reactivity.
Eigenschaften
IUPAC Name |
9-(3-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-15-7-3-4-8-16(15)14-29-21(30)19-20(26(2)23(29)31)25-22-27(11-6-12-28(19)22)18-10-5-9-17(24)13-18/h3-5,7-10,13H,6,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUDOPZKSIKHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3CCCN4C5=CC(=CC=C5)Cl)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449897.png)
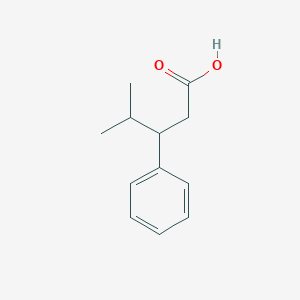
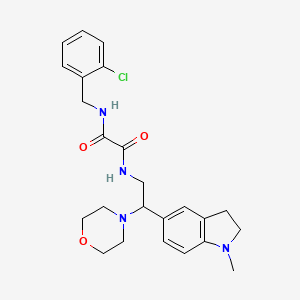
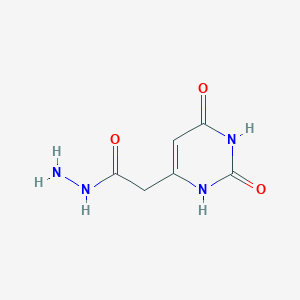
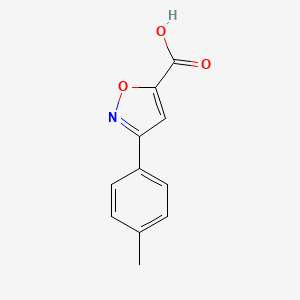
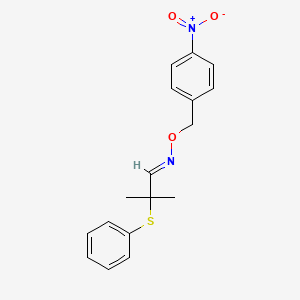
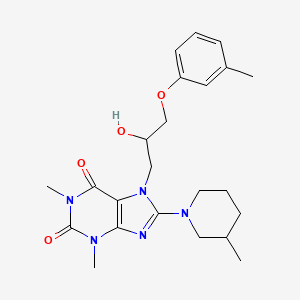
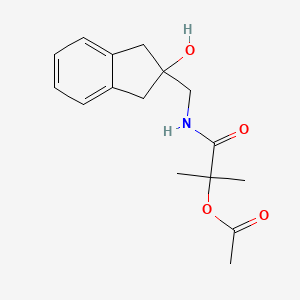
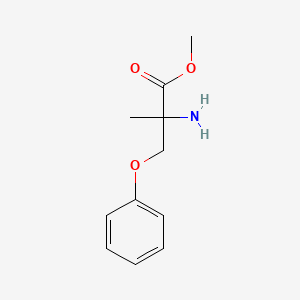
![N-(3,5-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2449912.png)
![[(2S,5R)-5-amino-2-methyl-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methyl-1H-methanone](/img/structure/B2449914.png)
